2-(4-methoxyphenyl)-5-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one 2-(4-methoxyphenyl)-5-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Brand Name: Vulcanchem
CAS No.: 1040672-31-8
VCID: VC11959893
InChI: InChI=1S/C23H19N5O3/c1-15-4-3-5-17(12-15)22-24-21(31-26-22)14-27-10-11-28-20(23(27)29)13-19(25-28)16-6-8-18(30-2)9-7-16/h3-13H,14H2,1-2H3
SMILES: CC1=CC(=CC=C1)C2=NOC(=N2)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)OC)C3=O
Molecular Formula: C23H19N5O3
Molecular Weight: 413.4 g/mol

2-(4-methoxyphenyl)-5-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

CAS No.: 1040672-31-8

Cat. No.: VC11959893

Molecular Formula: C23H19N5O3

Molecular Weight: 413.4 g/mol

* For research use only. Not for human or veterinary use.

2-(4-methoxyphenyl)-5-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one - 1040672-31-8

Specification

CAS No. 1040672-31-8
Molecular Formula C23H19N5O3
Molecular Weight 413.4 g/mol
IUPAC Name 2-(4-methoxyphenyl)-5-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one
Standard InChI InChI=1S/C23H19N5O3/c1-15-4-3-5-17(12-15)22-24-21(31-26-22)14-27-10-11-28-20(23(27)29)13-19(25-28)16-6-8-18(30-2)9-7-16/h3-13H,14H2,1-2H3
Standard InChI Key JFMXQZREVZRKPL-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C2=NOC(=N2)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)OC)C3=O
Canonical SMILES CC1=CC(=CC=C1)C2=NOC(=N2)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)OC)C3=O

Introduction

The compound 2-(4-methoxyphenyl)-5-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a complex heterocyclic organic molecule. It features a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities, including potential anticancer and anti-inflammatory properties. The presence of a 4-methoxyphenyl group and a 3-methylphenyl-1,2,4-oxadiazol moiety attached to the pyrazolo[1,5-a]pyrazine framework suggests a high degree of structural complexity and potential for varied chemical reactivity.

Synthesis Methods

While specific synthesis methods for 2-(4-methoxyphenyl)-5-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one are not detailed in the available literature, compounds with similar structures often involve multi-step syntheses. These may include:

  • Condensation Reactions: To form the oxadiazole ring.

  • Nucleophilic Substitution: To attach the 4-methoxyphenyl group.

  • Cyclization Reactions: To form the pyrazolo[1,5-a]pyrazine core.

Biological Activities and Potential Applications

Compounds with pyrazolo[1,5-a]pyrazine scaffolds have been studied for various biological activities:

  • Anticancer Properties: Some pyrazolo derivatives have shown promise in inhibiting tubulin polymerization, crucial for cancer cell division.

  • Neuropharmacological Applications: Potential as allosteric modulators of glutamate receptors, which are involved in synaptic transmission and plasticity.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Properties
Pyrazolo[1,5-a]pyrimidinesPyrimidine instead of pyrazineAnticancer, selective protein inhibitors
6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-oneLacks hydroxymethyl groupNegative allosteric modulator of mGlu2 receptors
2-(4-Methoxyphenyl)-5-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-oneIncludes 4-methoxyphenyl and oxadiazol moietiesPotential for diverse biological activities due to complex structure

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